molecular formula C21H25N5O4S B12176906 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B12176906
M. Wt: 443.5 g/mol
InChI Key: YDIQKDXORNALFF-UHFFFAOYSA-N
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Description

"N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide" is a structurally complex heterocyclic compound featuring a fused pyrroloquinazoline core linked to a 1,3,4-thiadiazole ring. The methoxymethyl and 3-methylbutyl substituents likely enhance solubility and lipophilicity, respectively, which are critical for bioavailability and cellular uptake .

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(3-methylbutyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C21H25N5O4S/c1-13(2)9-11-25-18(28)14-6-4-5-7-15(14)26-17(27)8-10-21(25,26)19(29)22-20-24-23-16(31-20)12-30-3/h4-7,13H,8-12H2,1-3H3,(H,22,24,29)

InChI Key

YDIQKDXORNALFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the construction of the quinazoline moiety. The final step involves the formation of the pyrrolo[1,2-a]quinazoline scaffold through cyclization reactions under specific conditions. Common reagents used in these reactions include methoxymethyl chloride, various amines, and cyclization agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

General Compound Identification

PropertyValue
CAS Number1236266-92-4
Molecular FormulaC₂₁H₂₅N₅O₄S
Molecular Weight443.5 g/mol
SMILESCOCc1nnc(NC(=O)C23CCC(=O)N2c2ccccc2C(=O)N3CCC(C)C)s1

Oxidation Reactions

The thiadiazole ring and methoxymethyl groups are primary sites for oxidation:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Conditions : Aqueous acidic or alkaline media at 50–80°C

  • Outcomes :

    • Methoxymethyl (–OCH₃) → Carboxylic acid (–COOH)

    • Thiadiazole sulfur → Sulfoxide or sulfone derivatives

Example :
Thiadiazole-S+H2O2Sulfoxide\text{Thiadiazole-S} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide} (yield: 60–75%)

Reduction Reactions

The quinazoline carbonyl and imine groups undergo selective reduction:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Conditions : Anhydrous THF or ethanol, 0–25°C

  • Outcomes :

    • 1,5-dioxo groups → Secondary alcohols

    • Imine (C=N) → Amine (C–N)

Example :
Quinazoline-C=O+NaBH4CH(OH)\text{Quinazoline-C=O} + \text{NaBH}_4 \rightarrow \text{CH(OH)} (yield: 50–65%)

Nucleophilic Substitution

The thiadiazole nitrogen and carboxamide groups are reactive toward nucleophiles:

  • Reagents : Amines (e.g., methylamine), thiols

  • Conditions : DMF, 80–100°C, catalytic base (e.g., K₂CO₃)

  • Outcomes :

    • Thiadiazole-NH → N-alkyl/aryl derivatives

    • Carboxamide → Thiocarboxamide (with P₂S₅)

Example :
NC(=O)R+NH2R’NHC(=O)R’\text{NC(=O)R} + \text{NH}_2\text{R'} \rightarrow \text{NHC(=O)R'} (yield: 70–85%)

Cyclization and Ring-Opening

The tetrahydropyrrolo scaffold participates in ring-modification reactions:

  • Reagents : Phosphorus oxychloride (POCl₃), sulfuric acid

  • Conditions : Reflux in dichloromethane or toluene

  • Outcomes :

    • Pyrrolo ring expansion → Hexahydroindole derivatives

    • Ring-opening via acid hydrolysis → Linear diamides

Example :
Tetrahydropyrrolo+POCl3Hexahydroindole\text{Tetrahydropyrrolo} + \text{POCl}_3 \rightarrow \text{Hexahydroindole} (yield: 55–70%)

Cross-Coupling Reactions

The quinazoline aromatic system supports palladium-catalyzed couplings:

  • Reagents : Suzuki reagents (e.g., arylboronic acids), Pd(PPh₃)₄

  • Conditions : DME/H₂O, 80°C, inert atmosphere

  • Outcomes :

    • C–H functionalization at quinazoline C-2/C-4 positions

    • Introduction of aryl/heteroaryl groups

Example :
Quinazoline-Br+ArB(OH)2Quinazoline-Ar\text{Quinazoline-Br} + \text{ArB(OH)}_2 \rightarrow \text{Quinazoline-Ar} (yield: 45–60%)

Stability and Degradation

  • Hydrolytic Degradation :

    • Conditions : pH < 3 or pH > 10, 37°C

    • Outcomes : Cleavage of thiadiazole ring and carboxamide bonds

  • Thermal Stability : Decomposes above 200°C without melting

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of a thiadiazole ring and a quinazoline moiety. Its molecular formula is C16H17N5O3SC_{16}H_{17}N_{5}O_{3}S with a molecular weight of approximately 359.4 g/mol. The presence of functional groups such as methoxymethyl enhances its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities. Key areas of interest include:

  • Antimicrobial Activity : The thiadiazole ring is known for its ability to inhibit microbial growth.
  • Anticancer Properties : The quinazoline structure has been associated with the inhibition of cancer cell proliferation.
  • Enzyme Inhibition : Studies suggest potential inhibition of specific enzymes involved in disease processes.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential to inhibit key metabolic enzymes

Scientific Research Applications

The compound's unique properties make it suitable for various research applications:

  • Drug Development : Investigating its potential as a lead compound for new antimicrobial or anticancer agents.
  • Mechanistic Studies : Understanding the interactions between the compound and biological targets to elucidate its mechanism of action.
  • Pharmacological Studies : Evaluating its efficacy and safety profiles in preclinical models.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound significantly reduced bacterial counts in vitro against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Research : In vitro tests on human cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. This suggests potential use in targeted cancer therapies .
  • Enzyme Interaction Analysis : Research on enzyme inhibition revealed that the compound effectively inhibited certain kinases involved in cell signaling pathways related to cancer progression .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Antitumor Activity of Structural Analogs

Compound Core Structure Substituents IC₅₀ (HepG2, µM) IC₅₀ (MCF-7, µM) Reference
9b 1,3,4-Thiadiazole Methoxymethyl 2.94 N/A
12a Thiazole 4-Nitrophenyl 1.19 3.4
Target Compound Pyrroloquinazoline-1,3,4-thiadiazole Methoxymethyl, 3-methylbutyl Not tested Not tested

Table 2: Key Structural Features and Hypothesized Effects

Feature Target Compound Analog (9b) Analog (12a)
Core Heterocycle 1,3,4-Thiadiazole 1,3,4-Thiadiazole Thiazole
Solubility-Enhancing Group Methoxymethyl Methoxymethyl None
Lipophilic Substituent 3-Methylbutyl None 4-Nitrophenyl
Proposed Mechanism DNA/protein interaction Enzyme inhibition Dual kinase/DNA targeting

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates a thiadiazole moiety known for its diverse biological activities and a quinazoline scaffold that has been extensively studied for its pharmacological properties.

  • Molecular Formula : C21H25N5O4S
  • Molecular Weight : 443.5 g/mol
  • CAS Number : 1236266-92-4
PropertyValue
Molecular FormulaC21H25N5O4S
Molecular Weight443.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components. The thiadiazole ring exhibits a range of pharmacological activities including:

  • Anticancer Activity : Compounds containing the quinazoline and thiadiazole scaffolds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines such as A549 (lung cancer) and MDA-MB231 (breast cancer), demonstrating significant cytotoxic effects through mechanisms involving the inhibition of tyrosine phosphorylation and angiogenesis .
  • Antimicrobial Properties : Thiadiazole derivatives are recognized for their antimicrobial activity. The incorporation of the thiadiazole moiety enhances the compound's ability to combat bacterial infections .
  • Anticonvulsant Effects : Several studies indicate that thiadiazole derivatives possess anticonvulsant properties. The mechanism involves modulation of neurotransmitter systems and ion channels .

Anticancer Activity

In a study evaluating a series of quinazoline derivatives including the target compound, it was found that certain modifications led to enhanced inhibitory effects on cell proliferation. For example:

  • Compound SKLB1002 , a related quinazoline-thiadiazole hybrid, exhibited potent VEGFR-2 inhibition with minimal toxicity in vitro .
  • The synthesized compound showed an IC50 value of approximately 7.52 μM against HeLa cells, indicating strong anticancer potential .

Antimicrobial Activity

Research on related thiadiazole compounds has demonstrated broad-spectrum antimicrobial activity:

  • A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of thiadiazole derivatives revealed:

  • Compounds with the thiadiazole ring displayed significant activity in animal models of epilepsy, outperforming traditional anticonvulsants like phenytoin .

Q & A

Q. Q1. What are the optimal synthetic routes for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole moiety can be synthesized via cyclization of thiosemicarbazide derivatives under alkaline conditions. For example, reactions involving hydrazonyl halides with secondary thioamides in the presence of triethylamine yield thiadiazolines, which can be further oxidized to thiadiazoles . Key steps include:

  • Reagent optimization : Use sodium hydroxide in aqueous ethanol (70-80°C) to promote cyclization, achieving yields of ~57-65% .
  • Purification : Ethanol recrystallization improves purity (>95%), confirmed by melting point analysis and elemental composition .

Q. Q2. How can researchers validate the structural integrity of this compound during synthesis?

Characterization should combine:

  • Spectroscopic methods :
    • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=S, ~1250 cm⁻¹) groups .
    • ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration at the thiadiazole-ylidene group) and substituent positions .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) with <2 ppm error ensures molecular formula accuracy .

Advanced Research Questions

Q. Q3. How can conflicting NMR data for the tetrahydropyrroloquinazoline moiety be resolved?

Discrepancies in chemical shifts (e.g., overlapping signals for methylbutyl substituents) require advanced techniques:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, differentiating between diastereotopic protons in the tetrahydropyrrolo ring .
  • Variable-temperature NMR : Resolves dynamic effects caused by restricted rotation in the thiadiazole-ylidene group .

Q. Q4. What methodologies are recommended for analyzing the compound’s potential biological activity?

  • Molecular docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity. Docking scores (e.g., Glide XP scores < -8 kcal/mol) suggest antifungal potential .
  • In vitro assays : Pair docking with MIC assays against Candida albicans to validate computational predictions .

Q. Q5. How can reaction yields be improved for the methoxymethyl-substituted thiadiazole intermediate?

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of polar intermediates, increasing yields from ~45% to 60% .
  • Catalyst screening : Triethylamine (10 mol%) accelerates cyclization kinetics, reducing side-product formation .

Q. Q6. What strategies address low reproducibility in cyclocondensation steps?

  • Stoichiometric control : Maintain a 1:1.2 molar ratio of diethyl oxalate to 1-(4-methoxyphenyl)ethan-1-one to avoid incomplete cyclization .
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiol intermediates .

Data Contradiction and Mechanistic Analysis

Q. Q7. How should researchers interpret conflicting IR data for the carbonyl groups in the dioxo-pyrroloquinazoline system?

  • Tautomeric equilibria : The 1,5-dioxo group may exist in keto-enol forms, causing shifts in C=O stretches (1670-1750 cm⁻¹). Use deuterated solvents (DMSO-d₆) to stabilize dominant tautomers .
  • Computational validation : Compare experimental IR with DFT-calculated spectra (B3LYP/6-31G*) to identify dominant conformers .

Q. Q8. What mechanistic insights explain the formation of byproducts during thiadiazole-ylidene synthesis?

  • Competitive pathways : Hydrazonyl halides may react via 1,3-dipolar cycloaddition (forming triazoles) instead of thiadiazoles. Monitor reaction progress via LC-MS to adjust time/temperature .
  • Byproduct isolation : Use preparative TLC to separate triazole impurities (Rf ~0.4) from the target thiadiazole (Rf ~0.6) .

Structural-Activity Relationship (SAR) Considerations

Q. Q9. How does the methoxymethyl group influence the compound’s physicochemical properties?

  • Lipophilicity : The methoxymethyl substituent (clogP ~1.2) enhances membrane permeability compared to unsubstituted analogs (clogP ~0.5) .
  • Metabolic stability : In vitro microsomal assays (human liver microsomes) show t₁/₂ > 60 min due to reduced oxidative demethylation .

Q. Q10. What substituent modifications could improve target selectivity in kinase inhibition studies?

  • 3-Methylbutyl group : Replace with bulkier tert-butyl to enhance hydrophobic interactions in kinase ATP pockets (e.g., CDK2) .
  • Carboxamide position : Shift from 3a(1H) to 4a(1H) to avoid steric clashes with catalytic lysine residues .

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